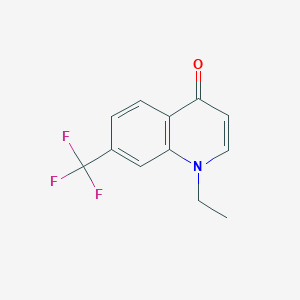
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-5,8-ジメチル-3-トリメチルシリルノナ-4,7-ジエナールは、トリメチルシリル基と共役ジエン系を含むユニークな構造が特徴の有機化合物です。
準備方法
合成経路と反応条件
(4E)-5,8-ジメチル-3-トリメチルシリルノナ-4,7-ジエナールの合成は、通常、より単純な有機分子から開始される複数の手順を伴います。一般的な合成経路には、次の手順が含まれます。
ジエン系の形成: これは、ウィッティヒ反応やホルナー・ワズワース・エモンズ反応などの反応によって、共役ジエン系を導入することで達成できます。
トリメチルシリル基の導入: この手順では、通常、トリエチルアミンなどの塩基の存在下でトリメチルシリルクロリドを使用して、トリメチルシリル基を分子に付着させます。
最終的な組み立て: 最終的な手順では、ジエン系をアルデヒド基とカップリングして、目的の化合物を形成します。
工業的製造方法
(4E)-5,8-ジメチル-3-トリメチルシリルノナ-4,7-ジエナールの工業的製造には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続フローリアクターの使用と最適化された反応条件は、製造プロセスの効率と収率を高めることができます。
化学反応の分析
反応の種類
(4E)-5,8-ジメチル-3-トリメチルシリルノナ-4,7-ジエナールは、次のようなさまざまな化学反応を起こすことができます。
酸化: アルデヒド基は、対応するカルボン酸を形成するように酸化することができます。
還元: アルデヒド基は、対応するアルコールを形成するように還元することができます。
置換: トリメチルシリル基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどがあります。
置換: 置換反応の一般的な試薬には、ハロゲン化物やアミンやチオールなどの求核剤などがあります。
生成される主な生成物
酸化: 対応するカルボン酸の生成。
還元: 対応するアルコールの生成。
置換: 使用される求核剤に応じて、さまざまな置換誘導体の生成。
科学研究の用途
(4E)-5,8-ジメチル-3-トリメチルシリルノナ-4,7-ジエナールは、次のようないくつかの科学研究の用途があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 潜在的な治療的特性と、薬剤開発の前駆体として調査されています。
産業: ポリマーやコーティングなど、特定の特性を持つ材料の製造に使用されます。
科学的研究の応用
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用機序
(4E)-5,8-ジメチル-3-トリメチルシリルノナ-4,7-ジエナールの作用機序には、さまざまな分子標的や経路との相互作用が関与しています。トリメチルシリル基は、化合物の安定性と反応性を高めることができます。一方、共役ジエン系は、さまざまな化学反応に関与することができます。アルデヒド基は、求核剤と共有結合を形成して、新しい化合物を形成することができます。
類似の化合物との比較
類似の化合物
(4E)-5,8-ジメチル-3-トリメチルシリルノナ-4,7-ジエノール: アルデヒド基の代わりにアルコール基を持つ類似の構造。
(4E)-5,8-ジメチル-3-トリメチルシリルノナ-4,7-ジエン酸: アルデヒド基の代わりにカルボン酸基を持つ類似の構造。
(4E)-5,8-ジメチル-3-トリメチルシリルノナ-4,7-ジエナミン: アルデヒド基の代わりにアミン基を持つ類似の構造。
ユニークさ
(4E)-5,8-ジメチル-3-トリメチルシリルノナ-4,7-ジエナールは、トリメチルシリル基、共役ジエン系、アルデヒド基の組み合わせによってユニークです。これらの官能基の組み合わせにより、化合物に独特の化学的特性と反応性が付与され、研究や産業におけるさまざまな用途に役立ちます。
類似化合物との比較
Similar Compounds
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienol: Similar structure but with an alcohol group instead of an aldehyde group.
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienamine: Similar structure but with an amine group instead of an aldehyde group.
Uniqueness
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal is unique due to its combination of a trimethylsilyl group, a conjugated diene system, and an aldehyde group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C14H26OSi |
|---|---|
分子量 |
238.44 g/mol |
IUPAC名 |
(4E)-5,8-dimethyl-3-trimethylsilylnona-4,7-dienal |
InChI |
InChI=1S/C14H26OSi/c1-12(2)7-8-13(3)11-14(9-10-15)16(4,5)6/h7,10-11,14H,8-9H2,1-6H3/b13-11+ |
InChIキー |
KEJJQSFRXSGBEW-ACCUITESSA-N |
異性体SMILES |
CC(=CC/C(=C/C(CC=O)[Si](C)(C)C)/C)C |
正規SMILES |
CC(=CCC(=CC(CC=O)[Si](C)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


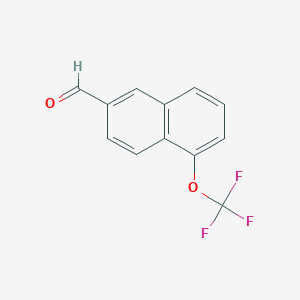
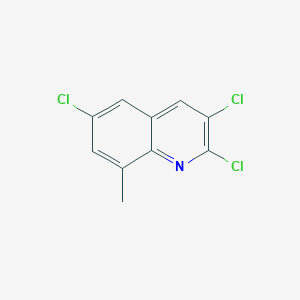
![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)


![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11868060.png)
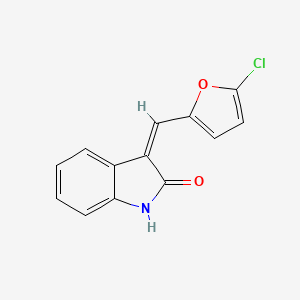

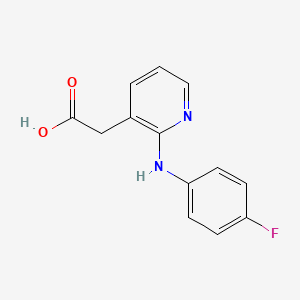

![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11868092.png)

